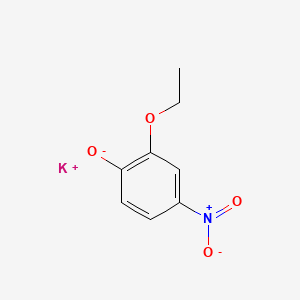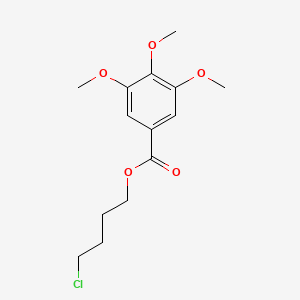
3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine is a synthetic derivative of the amino acid tyrosine It is characterized by the presence of two iodine atoms at the 3 and 5 positions of the phenyl ring and a 3-methylphenyl group attached to the oxygen atom of the tyrosine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine typically involves the iodination of L-tyrosine followed by the introduction of the 3-methylphenyl group. The iodination can be achieved using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination at the 3 and 5 positions.
The introduction of the 3-methylphenyl group can be accomplished through an etherification reaction. This involves reacting the iodinated tyrosine with 3-methylphenol in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding hydroxy derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiourea.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium; controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran; ambient temperature.
Substitution: Sodium azide, thiourea; solvent such as dimethylformamide; elevated temperature.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroxy derivatives.
Substitution: Azido or thiourea derivatives.
科学研究应用
3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating enzyme activity and as a probe for investigating protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of thyroid disorders.
Industry: Utilized in the development of novel materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, its iodine atoms can interact with thyroid hormone receptors, affecting thyroid hormone synthesis and metabolism. Additionally, the compound’s phenyl group can engage in hydrophobic interactions with protein targets, altering their conformation and function.
相似化合物的比较
3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine can be compared with other iodinated tyrosine derivatives, such as:
3,5-Diiodo-L-tyrosine: Lacks the 3-methylphenyl group, resulting in different chemical properties and biological activities.
3-Iodo-L-tyrosine: Contains only one iodine atom, leading to distinct reactivity and applications.
3,5-Diiodo-O-(4-methoxyphenyl)-L-tyrosine:
The presence of the 3-methylphenyl group in this compound imparts unique properties, making it a valuable compound for specific research and industrial applications.
属性
CAS 编号 |
80248-14-2 |
|---|---|
分子式 |
C16H15I2NO3 |
分子量 |
523.10 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[3,5-diiodo-4-(3-methylphenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C16H15I2NO3/c1-9-3-2-4-11(5-9)22-15-12(17)6-10(7-13(15)18)8-14(19)16(20)21/h2-7,14H,8,19H2,1H3,(H,20,21)/t14-/m0/s1 |
InChI 键 |
VLTNXXZNHLIABH-AWEZNQCLSA-N |
手性 SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
规范 SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)





![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14745688.png)

![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)



